2,3,4,5,6-Pentabromodiphenyl ether
Overview
Description
2,3,4,5,6-Pentabromodiphenyl ether, also known as pentabromodiphenyl oxide, is a brominated flame retardant that belongs to the group of polybrominated diphenyl ethers (PBDEs) . It is a global, persistent, and toxic contaminant used in various consumer products .
Molecular Structure Analysis
The molecular formula of 2,3,4,5,6-Pentabromodiphenyl ether is C12H5Br5O . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
2,3,4,5,6-Pentabromodiphenyl ether is a halogenated organic compound and is very unreactive .Physical And Chemical Properties Analysis
2,3,4,5,6-Pentabromodiphenyl ether is a viscous white to amber-colored liquid . It has a density of 2.25-2.28 g/cm^3 , a melting point of -7 to 3 °C , and is insoluble in water . It decomposes at its boiling point .Scientific Research Applications
Temporal Trends in Wildlife : A study of guillemot eggs from the Baltic Sea showed increasing concentrations of PBDE compounds, including 2,3,4,5,6-Pentabromodiphenyl ether, from the 1970s to the 1980s, followed by a rapid decrease. This indicates changes in environmental exposure over time (Sellström et al., 2003).
Oxidative Metabolism Studies : Comparative studies on the oxidative metabolism of PBDEs, including 2,3,4,5,6-Pentabromodiphenyl ether, in rat hepatic microsomes reveal insights into how these compounds are processed in mammalian systems (Erratico et al., 2011).
Metabolism in Cats : Research into the metabolism of PBDEs in cat liver microsomes suggests differences in how cats and humans process these compounds, impacting their suitability as sentinel species for monitoring human exposure (Zheng et al., 2016).
Chicken Liver Microsomes Study : Similar studies using chicken liver microsomes provide additional comparative data on the metabolism of these compounds in different species (Zheng et al., 2015).
Metabolites in Human Blood : A study synthesized new OH-PBDE reference standards and identified several in human blood, providing insight into human exposure and metabolism of PBDEs (Rydén et al., 2012).
Role of Cytochrome P450 in Metabolism : The role of cytochrome P450 in the oxidative metabolism of BDE-100, a PBDE congener, was explored to understand the metabolic pathways and potential health effects in humans (Gross et al., 2015).
Mouse Plasma Studies After Exposure : Research on the effects of PBDEs in mouse plasma post-exposure provides insights into the bioaccumulation and metabolism of these compounds in mammals (Qiu et al., 2007).
Tissue Distribution in Mice : Studies on the distribution of PBDEs in mice, including 2,3,4,5,6-Pentabromodiphenyl ether, show retention in fatty tissues and specific organs, informing risk assessments (Darnerud & Risberg, 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,2,3,4,5-pentabromo-6-phenoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-7-8(14)10(16)12(11(17)9(7)15)18-6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRQLFSHISNWRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
Record name | PENTABROMODIPHENYL OXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20846 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80548894 | |
Record name | 1,2,3,4,5-Pentabromo-6-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80548894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pentabromodiphenyl oxide is an amber solid. (NTP, 1992) | |
Record name | PENTABROMODIPHENYL OXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20846 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Insoluble (< 1mg/ml at 68.9 °F) (NTP, 1992) | |
Record name | PENTABROMODIPHENYL OXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20846 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
2,3,4,5,6-Pentabromodiphenyl ether | |
CAS RN |
32534-81-9, 189084-65-9 | |
Record name | PENTABROMODIPHENYL OXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20846 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,3,4,5,6-Pentabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4,5-Pentabromo-6-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80548894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5,6-PENTABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2L01G821E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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